GSK 690

Description

Propriétés

IUPAC Name |

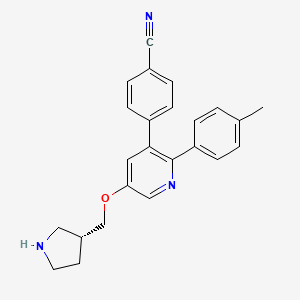

4-[2-(4-methylphenyl)-5-[[(3R)-pyrrolidin-3-yl]methoxy]pyridin-3-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O/c1-17-2-6-21(7-3-17)24-23(20-8-4-18(13-25)5-9-20)12-22(15-27-24)28-16-19-10-11-26-14-19/h2-9,12,15,19,26H,10-11,14,16H2,1H3/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVDLEXWAPYWDT-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=C(C=N2)OCC3CCNC3)C4=CC=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=C(C=C(C=N2)OC[C@@H]3CCNC3)C4=CC=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GSK690693: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK690693 is a potent, ATP-competitive, small molecule inhibitor that demonstrates broad activity against all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2][3] The Akt signaling pathway is a critical regulator of diverse cellular processes, including cell proliferation, survival, growth, and metabolism.[4][5] Its frequent hyperactivation in a wide array of human cancers, due to genetic alterations in upstream components like PI3K or loss of the tumor suppressor PTEN, has positioned Akt as a key therapeutic target in oncology.[1][2][4] This technical guide provides an in-depth overview of the mechanism of action of GSK690693 in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action: Pan-Akt Inhibition

GSK690693 exerts its anti-cancer effects by binding to the ATP-binding site of Akt kinases, thereby preventing the phosphorylation of their downstream substrates.[1][2] This inhibition disrupts the intricate signaling cascade that promotes cell survival and proliferation.[1][6] The primary consequence of Akt inhibition by GSK690693 is the induction of cell cycle arrest and apoptosis in sensitive cancer cell lines.[2][7][8]

Signaling Pathway Inhibition

The binding of GSK690693 to Akt prevents the subsequent phosphorylation and activation of numerous downstream effector proteins. This disruption leads to a cascade of events that ultimately culminate in anti-tumor activity. Key downstream targets affected by GSK690693 include:

-

Glycogen Synthase Kinase 3 Beta (GSK3β): Inhibition of Akt leads to a decrease in the phosphorylation of GSK3β at Ser9.[1] This is a well-established pharmacodynamic marker of GSK690693 activity.[1]

-

Proline-Rich Akt Substrate of 40 kDa (PRAS40): GSK690693 treatment reduces the phosphorylation of PRAS40, a negative regulator of mTORC1.[1][7]

-

Forkhead Box Protein O (FOXO): By inhibiting Akt, GSK690693 prevents the phosphorylation of FOXO transcription factors (e.g., FOXO1 and FOXO3a).[2][7] This allows FOXO proteins to translocate to the nucleus and activate the expression of genes involved in cell cycle arrest and apoptosis.[7]

-

Mammalian Target of Rapamycin (mTOR): While GSK690693 directly targets Akt, it indirectly affects the mTOR signaling pathway through its impact on PRAS40 and other upstream regulators.[1]

Quantitative Data

In Vitro Kinase Inhibitory Activity

GSK690693 is a potent inhibitor of all three Akt isoforms, with IC50 values in the low nanomolar range.[1][3] It also demonstrates activity against other kinases, particularly within the AGC kinase family.[1][7]

| Kinase Target | IC50 (nM) | Reference |

| Akt1 | 2 | [1][3] |

| Akt2 | 13 | [1][3] |

| Akt3 | 9 | [1][3] |

| PKA | 24 | [7] |

| PrkX | 5 | [7] |

| PKC isozymes | 2-21 | [7] |

| AMPK | 50 | [7] |

| DAPK3 | 81 | [7] |

Cellular Proliferation Inhibition

GSK690693 effectively inhibits the proliferation of a variety of human cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations.[7][9]

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| BT474 | Breast Carcinoma | 86 | [7] |

| T47D | Breast Carcinoma | 72 | [7] |

| ZR-75-1 | Breast Carcinoma | 79 | [7] |

| HCC1954 | Breast Carcinoma | 119 | [7] |

| MDA-MB-453 | Breast Carcinoma | 975 | [7] |

| LNCaP | Prostate Cancer | 147 | [7] |

| Various Pediatric Cancer Cell Lines | Various | 6.5 - >10,000 | [9] |

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of GSK690693 against Akt and other kinases is typically determined using a cell-free enzymatic assay.

Methodology:

-

Recombinant human Akt1, Akt2, or Akt3 is expressed and purified.[7]

-

The kinase reaction is initiated by incubating the purified enzyme with a specific substrate (e.g., a peptide with a phosphorylation site for Akt) and ATP in a suitable buffer.

-

GSK690693 is added at various concentrations to determine its effect on the kinase activity.

-

The extent of substrate phosphorylation is quantified, often using methods like radioisotope incorporation (e.g., ³²P-ATP) or fluorescence-based detection.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[1]

Cellular Proliferation (Viability) Assay

The anti-proliferative effect of GSK690693 on cancer cells is commonly assessed using viability assays such as the MTT or CellTiter-Glo assay.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of GSK690693 (typically from 1 nM to 10 µM) for a specified period (e.g., 72 hours).[5][9]

-

Following treatment, a viability reagent (e.g., MTT or CellTiter-Glo) is added to each well.

-

The absorbance or luminescence is measured using a plate reader, which correlates with the number of viable cells.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from the dose-response curves.[5]

Western Blot Analysis for Phosphoprotein Levels

Western blotting is a crucial technique to confirm the on-target effect of GSK690693 by measuring the phosphorylation status of Akt substrates.

Methodology:

-

Cancer cells are treated with GSK690693 for a defined period.

-

Cells are lysed to extract total protein.

-

Protein concentrations are determined to ensure equal loading.

-

Proteins are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is incubated with primary antibodies specific for the phosphorylated forms of Akt substrates (e.g., phospho-GSK3β, phospho-PRAS40, phospho-FOXO1/3a) and total protein levels as a loading control.[5]

-

Following incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.

-

The intensity of the bands is quantified to assess the change in phosphorylation levels.[8]

In Vivo Antitumor Activity

Preclinical studies in xenograft models have demonstrated the in vivo efficacy of GSK690693.[1][4] Daily administration of the compound has been shown to significantly inhibit tumor growth in mice bearing human cancer xenografts, including breast, prostate, and ovarian carcinomas.[1][2] For instance, in mice with BT474 breast carcinoma xenografts, a single administration of GSK690693 led to a dose- and time-dependent inhibition of GSK3β phosphorylation.[2][7]

Mechanisms of Resistance

While GSK690693 shows promise, the development of resistance is a potential clinical challenge. Some studies have indicated that resistance may not be due to a lack of Akt kinase inhibition, as downstream substrates can remain dephosphorylated even in resistant cells.[10] One proposed mechanism of resistance involves the upregulation of receptor tyrosine kinase (RTK) activity, which can provide alternative survival signals to cancer cells.[11] Additionally, a "paradoxical" hyperphosphorylation of Akt has been observed with ATP-competitive inhibitors like GSK690693, which may be due to the inhibitor protecting Akt from dephosphorylation.[12]

Conclusion

GSK690693 is a potent pan-Akt inhibitor that disrupts the Akt signaling pathway, a key driver of tumorigenesis. Its mechanism of action involves the ATP-competitive inhibition of Akt kinases, leading to decreased phosphorylation of downstream substrates, and ultimately resulting in cell cycle arrest and apoptosis in cancer cells. The preclinical data, including potent in vitro and in vivo activity, support its continued investigation as a therapeutic agent for cancers with a hyperactivated Akt pathway. Understanding the nuances of its signaling effects and potential resistance mechanisms will be crucial for its successful clinical development and application.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Upregulation of Receptor Tyrosine Kinase Activity and Stemness as Resistance Mechanisms to Akt Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

The Downstream Signaling Cascade of GSK690693: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK690693 is a potent, ATP-competitive, small molecule inhibitor that targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3), a central node in cellular signaling.[1][2][3] By inhibiting Akt, GSK690693 disrupts a multitude of downstream pathways crucial for cell survival, proliferation, metabolism, and angiogenesis. This guide provides an in-depth exploration of the downstream signaling consequences of GSK690693-mediated Akt inhibition, complete with quantitative data, detailed experimental protocols, and visual pathway representations to support researchers in the fields of oncology and cell biology.

Mechanism of Action of GSK690693

GSK690693 functions as a pan-Akt inhibitor by competing with ATP for binding to the kinase domain of Akt1, Akt2, and Akt3.[1][3] This competitive inhibition prevents the phosphorylation of Akt's downstream substrates, thereby blocking the propagation of survival and growth signals.[3] While highly selective for Akt isoforms, GSK690693 has been shown to exhibit some activity against other kinases in the AGC family, such as PKA and PKC, as well as some members of the CAMK and STE kinase families at higher concentrations.[1][2]

The PI3K/Akt Signaling Pathway and GSK690693 Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates a wide array of cellular functions.[4][5][6][7] The pathway is typically activated by growth factors or cytokines binding to receptor tyrosine kinases, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2.[5]

Once activated, Akt phosphorylates a plethora of downstream targets. GSK690693's inhibition of Akt blocks these phosphorylation events, leading to the diverse cellular effects detailed below.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 5. sinobiological.com [sinobiological.com]

- 6. cusabio.com [cusabio.com]

- 7. bosterbio.com [bosterbio.com]

Target Validation of GSK690693 in Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of GSK690693, a potent pan-Akt inhibitor, in the context of breast cancer. It summarizes key quantitative data, details experimental methodologies for critical validation studies, and visualizes the underlying biological pathways and experimental processes.

Introduction: The PI3K/Akt Signaling Pathway in Breast Cancer

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in breast cancer, contributing to tumorigenesis and therapeutic resistance.[2][4] Akt (also known as Protein Kinase B or PKB) is a central node in this pathway, existing in three isoforms (Akt1, Akt2, and Akt3).[3] Its activation triggers a downstream signaling cascade that promotes cell survival by inhibiting pro-apoptotic proteins and stimulates cell proliferation.[3][5] Given its pivotal role in cancer progression, Akt has emerged as a rational and promising therapeutic target in breast cancer.[3][5]

GSK690693 is an ATP-competitive small molecule inhibitor that targets all three isoforms of Akt.[6][7] Its development and validation in breast cancer models have provided crucial insights into the therapeutic potential of targeting the Akt signaling pathway.

Mechanism of Action of GSK690693

GSK690693 exerts its anti-cancer effects by directly inhibiting the kinase activity of Akt1, Akt2, and Akt3.[6][7] This inhibition prevents the phosphorylation of numerous downstream substrates, thereby disrupting the pro-survival and pro-proliferative signals that are aberrantly activated in many breast cancers.[8][9] Key downstream effectors of Akt that are impacted by GSK690693 treatment include:

-

GSK3β (Glycogen Synthase Kinase 3 Beta): Akt-mediated phosphorylation inhibits GSK3β. Inhibition of Akt by GSK690693 leads to decreased phosphorylation of GSK3β, which can subsequently impact cell cycle progression and metabolism.[8][9]

-

PRAS40 (Proline-Rich Akt Substrate of 40 kDa): Phosphorylation of PRAS40 by Akt relieves its inhibitory effect on mTORC1. Treatment with GSK690693 reduces PRAS40 phosphorylation, leading to mTORC1 inhibition.[6][8]

-

FOXO (Forkhead Box O) Transcription Factors: Akt phosphorylates FOXO proteins, leading to their cytoplasmic sequestration and inactivation. By inhibiting Akt, GSK690693 allows for the nuclear translocation and activation of FOXO transcription factors, which can induce the expression of genes involved in apoptosis and cell cycle arrest.[8][9]

The following diagram illustrates the central role of Akt in the PI3K signaling pathway and the mechanism of action of GSK690693.

Quantitative Data on GSK690693 Activity in Breast Cancer

The efficacy of GSK690693 has been quantified in various breast cancer cell lines and in vivo models. This section presents a summary of the key data in tabular format for easy comparison.

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of GSK690693 for inhibiting the proliferation of various human breast cancer cell lines.

| Cell Line | Subtype | IC50 (nM) | Reference |

| BT474 | HER2+ | 86 | [6] |

| T47D | HR+ | 72 | [6] |

| ZR-75-1 | HR+ | 79 | [6] |

| HCC1954 | HER2+ | 119 | [6] |

| MDA-MB-453 | HER2+, HR- | 975 | [6] |

| MDA-MB-468 | Triple-Negative | >1000 | [8] |

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The anti-tumor activity of GSK690693 has been evaluated in mouse xenograft models using human breast cancer cell lines. The table below summarizes the tumor growth inhibition observed in these studies.

| Cell Line Xenograft | Dosing Schedule | Maximum Tumor Growth Inhibition (%) | Reference |

| BT474 | 30 mg/kg/day | 58 - 75% | [10] |

| HCC-1954 | 30 mg/kg/day | 58 - 75% | [10] |

Experimental Protocols for Target Validation

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides an overview of the key experimental protocols used to validate the target of GSK690693 in breast cancer.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of GSK690693 on the metabolic activity of breast cancer cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Plating: Seed breast cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of GSK690693 (typically in a serial dilution) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting the viability against the log of the drug concentration.

Western Blotting for Phospho-Protein Analysis

Western blotting is employed to detect the phosphorylation status of Akt and its downstream substrates, providing direct evidence of target engagement by GSK690693.

Protocol:

-

Cell Lysis: Treat breast cancer cells with GSK690693 for a specified time, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of Akt, GSK3β, PRAS40, and other downstream targets, as well as antibodies for the total protein levels as loading controls.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of GSK690693 in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human breast cancer cells (e.g., BT474) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer GSK690693 (e.g., intraperitoneally) and a vehicle control to the respective groups according to a predetermined dosing schedule.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume using the formula: (length × width²) / 2.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition and perform statistical analysis to determine the significance of the treatment effect.

Immunohistochemistry (IHC)

IHC is used to visualize the expression and phosphorylation status of proteins within the tumor tissue from xenograft models, providing spatial information on target engagement.

Protocol:

-

Tissue Preparation: Fix the excised tumors in formalin and embed them in paraffin. Cut thin sections (e.g., 4-5 µm) and mount them on microscope slides.

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate them through a series of graded ethanol solutions.

-

Antigen Retrieval: Perform antigen retrieval to unmask the antigenic epitopes, often by heat-induced epitope retrieval in a citrate buffer.

-

Blocking: Block endogenous peroxidase activity and non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with primary antibodies against phosphorylated Akt substrates (e.g., p-GSK3β, p-PRAS40).

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate and a chromogen (e.g., DAB) to visualize the antibody binding.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize the cell nuclei and mount the slides with a coverslip.

-

Microscopy and Analysis: Examine the stained sections under a microscope to assess the intensity and localization of the protein staining.

Visualizing the Target Validation Workflow

The following diagrams illustrate the logical flow of the target validation process for GSK690693 in breast cancer.

Conclusion

The comprehensive preclinical data for GSK690693 strongly support the validation of Akt as a therapeutic target in breast cancer. The potent in vitro activity against various breast cancer cell lines, coupled with the clear inhibition of the Akt signaling pathway and significant in vivo tumor growth inhibition, provides a robust rationale for the clinical development of Akt inhibitors. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation into Akt-targeted therapies for breast cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. MicroRNA-433 targets AKT3 and inhibits cell proliferation and viability in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Dual Facets of AKT Inhibition: A Technical Guide to GSK690693's Role in Apoptosis and Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK690693 is a potent and selective, ATP-competitive, pan-AKT kinase inhibitor that has garnered significant interest in the field of oncology research.[1][2] By targeting all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3), GSK690693 effectively modulates a critical node in cellular signaling pathways that govern cell survival, proliferation, and metabolism. Dysregulation of the PI3K/AKT pathway is a common feature in a wide array of human cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth exploration of the mechanisms by which GSK690693 induces apoptosis and cell cycle arrest, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and workflows.

Mechanism of Action: Targeting the Core of Cell Survival

GSK690693 functions as an ATP-competitive inhibitor of AKT kinases, binding to the kinase domain and preventing the phosphorylation of its downstream substrates.[1] This inhibition leads to a cascade of events that ultimately culminate in the induction of apoptosis and the arrest of the cell cycle, primarily at the G1 phase.[3] The antitumor activity of GSK690693 has been demonstrated in a variety of human tumor cell lines and xenograft models.[1]

Quantitative Data Summary

The efficacy of GSK690693 is underscored by its potent inhibitory activity against AKT isoforms and its impact on cancer cell proliferation and survival. The following tables summarize key quantitative data from preclinical studies.

Table 1: Inhibitory Activity of GSK690693 against AKT Isoforms

| AKT Isoform | IC50 (nM) |

| AKT1 | 2 |

| AKT2 | 13 |

| AKT3 | 9 |

Data sourced from multiple studies.[4]

Table 2: Anti-proliferative Activity of GSK690693 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| T47D | Breast Cancer | 72 |

| ZR-75-1 | Breast Cancer | 79 |

| BT474 | Breast Cancer | 86 |

| HCC1954 | Breast Cancer | 119 |

| MDA-MB-453 | Breast Cancer | 975 |

| LNCaP | Prostate Cancer | 147 |

| MOVCAR5 | Ovarian Carcinoma | ~3000 |

| SKOV3 | Ovarian Cancer | ~3000 |

| Thymic Lymphoma (55-1143) | Thymic Lymphoma | ~300 |

| Thymic Lymphoma (55-2180) | Thymic Lymphoma | ~300 |

| Thymic Lymphoma (55-228) | Thymic Lymphoma | ~5000 |

Data compiled from various preclinical investigations.[1][4]

Table 3: Effect of GSK690693 on Cell Cycle Distribution in MOVCAR5 Ovarian Carcinoma Cells

| Treatment (72h) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| 0 µM (Control) | 48.5 | 38.2 | 13.3 |

| 10 µM GSK690693 | 72.1 | 19.5 | 8.4 |

| 20 µM GSK690693 | 74.3 | 17.8 | 7.9 |

Data from a study on genetically defined mouse models.[1]

Table 4: Induction of Apoptosis by GSK690693

| Cell Line | Treatment | Fold Increase in Apoptotic Cells |

| Thymic Lymphoma | 10 µM GSK690693 for 24h | 2-3 fold |

Quantitative analysis from in vivo studies.[1]

Signaling Pathways and Cellular Processes

The inhibition of AKT by GSK690693 disrupts several downstream signaling cascades, leading to apoptosis and cell cycle arrest.

Apoptosis Induction

GSK690693 promotes apoptosis through the modulation of pro- and anti-apoptotic proteins. By inhibiting AKT, the pro-apoptotic protein BAD is no longer phosphorylated and inactivated, allowing it to sequester the anti-apoptotic protein Bcl-xL, thereby promoting the release of cytochrome c from the mitochondria and subsequent caspase activation. Furthermore, inhibition of AKT leads to the activation of Forkhead box O (FOXO) transcription factors, which can upregulate the expression of pro-apoptotic genes.[2]

Caption: GSK690693-mediated AKT inhibition signaling pathway.

Cell Cycle Arrest

GSK690693 predominantly induces a G1 phase cell cycle arrest. This is achieved through several mechanisms. Inhibition of AKT leads to the stabilization of the cyclin-dependent kinase inhibitor p27Kip1, which in turn inhibits the activity of cyclin D-CDK4/6 complexes. Additionally, AKT inhibition prevents the phosphorylation and subsequent degradation of GSK3β, which can then phosphorylate and promote the degradation of Cyclin D1. The culmination of these events is the hypophosphorylation of the retinoblastoma (Rb) protein, which remains bound to the E2F transcription factor, thereby preventing the expression of genes required for S-phase entry.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of GSK690693.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

-

Treatment: Treat cells with various concentrations of GSK690693 for 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Caption: Experimental workflow for the MTT cell viability assay.

Western Blot Analysis for Phospho-Proteins

This technique is used to detect the phosphorylation status of AKT and its downstream targets.

-

Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT (Ser473), phospho-GSK3β (Ser9), phospho-p70S6K (Thr389), etc., overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: Experimental workflow for Western blot analysis.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Harvesting: Harvest both adherent and suspension cells and wash with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the percentage of cells in different phases of the cell cycle.

-

Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol while vortexing, and store at -20°C.

-

Washing: Wash the fixed cells with PBS.

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.

-

PI Staining: Add propidium iodide staining solution to the cells.

-

Incubation: Incubate for 15-30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G1, S, and G2/M phases.

Caption: Experimental workflow for cell cycle analysis.

Conclusion

GSK690693 represents a significant tool for investigating the therapeutic potential of AKT inhibition in cancer. Its ability to induce both apoptosis and cell cycle arrest underscores the central role of the AKT signaling pathway in tumor cell survival and proliferation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the mechanisms of AKT inhibitors and their clinical applications. The balance between the induction of apoptosis and cell cycle arrest appears to be cell-type dependent, highlighting the importance of detailed preclinical characterization in identifying patient populations most likely to benefit from this therapeutic strategy.[2]

References

- 1. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

Unveiling the Selectivity of GSK690693: A Technical Guide for Researchers

An in-depth examination of the kinase inhibitor GSK690693 reveals a potent, ATP-competitive profile against Akt isoforms, with noteworthy off-target activity primarily within the AGC kinase family. This guide provides a comprehensive overview of its selectivity, the experimental protocols used for its characterization, and its place within the broader context of cell signaling.

GSK690693 is a pan-Akt inhibitor that targets Akt1, Akt2, and Akt3 with high potency, exhibiting IC50 values in the low nanomolar range.[1][2][3][4] Its mechanism of action is as an ATP-competitive inhibitor.[1][5] While highly selective for Akt isoforms over a broad panel of kinases, GSK690693 also demonstrates inhibitory activity against other kinases, particularly within the AGC kinase family, which includes PKA, PrkX, and PKC isozymes.[1][2][3] Additionally, it has been shown to inhibit members of the CAMK and STE kinase families.[1][2][3]

Quantitative Selectivity Profile

To provide a clear comparative overview, the following table summarizes the inhibitory activity of GSK690693 against a panel of kinases as determined by in vitro assays. The data presented are IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

| Kinase Family | Kinase Target | IC50 (nM) |

| AGC | Akt1 | 2[1][2][3][4] |

| Akt2 | 13[1][2][3][4] | |

| Akt3 | 9[1][2][3][4] | |

| PKA | 24[2][3] | |

| PrkX | 5[2][3] | |

| PKC isozymes | 2-21[2][3] | |

| CAMK | AMPK | 50[2][3] |

| DAPK3 | 81[2][3] | |

| STE | PAK4 | 10[2][3] |

| PAK5 | 52[2][3] | |

| PAK6 | 6[2][3] |

The Akt Signaling Pathway

GSK690693 exerts its primary therapeutic effects by inhibiting the Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism.[6][7][8] The pathway is activated by upstream signals from growth factors and hormones, which stimulate phosphoinositide 3-kinase (PI3K). PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the recruitment of Akt to the cell membrane. Once at the membrane, Akt is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, including GSK3β, PRAS40, and FOXO transcription factors, to regulate various cellular processes.[1][4][5]

Caption: The Akt signaling pathway and the inhibitory action of GSK690693.

Experimental Protocols for Kinase Selectivity Profiling

The determination of the selectivity profile of a kinase inhibitor like GSK690693 involves robust in vitro kinase assays. These assays measure the enzymatic activity of a purified kinase in the presence of the test compound.

1. Expression and Purification of Kinases: Recombinant, full-length kinases, often with an affinity tag such as a His-tag, are expressed in a suitable system like baculovirus-infected insect cells.[2] The tagged kinases are then purified from cell lysates using affinity chromatography.

2. Kinase Activation: For some kinases like Akt, an activation step is necessary post-purification. This is typically achieved by incubating the purified kinase with its upstream activating kinases. For instance, Akt1, 2, and 3 are activated by incubation with purified PDK1 and MK2 to achieve phosphorylation on Thr308 and Ser473, respectively.[2]

3. In Vitro Kinase Assay: A common method for assessing kinase activity is a radiometric assay, which is considered a gold standard.[9][10] The general steps are as follows:

-

Reaction Setup: The kinase reaction is assembled in a microplate well containing the purified and activated kinase, a specific peptide or protein substrate, the kinase inhibitor (GSK690693) at various concentrations, and a reaction buffer containing cofactors like MgCl2.[2]

-

Initiation: The reaction is initiated by the addition of ATP, which includes a radiolabeled ATP analog such as [γ-33P]ATP.[2]

-

Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 45 minutes) to allow for the transfer of the radiolabeled phosphate group from ATP to the substrate.[2]

-

Termination: The reaction is stopped, often by the addition of a solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.[2]

-

Detection: The phosphorylated substrate is then separated from the unreacted radiolabeled ATP. This can be achieved by spotting the reaction mixture onto a filter membrane that binds the substrate, followed by washing to remove unincorporated ATP.[11] The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter or imager.[2][11]

-

Data Analysis: The measured radioactivity is proportional to the kinase activity. The percentage of inhibition for each concentration of the inhibitor is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable equation.[2]

Caption: A generalized workflow for an in vitro radiometric kinase assay.

Cellular Activity and Downstream Effects

In cellular contexts, GSK690693 effectively inhibits the phosphorylation of downstream Akt substrates such as GSK3β, PRAS40, and the FOXO family of transcription factors (FKHR/FKHRL1).[1][2][4] The inhibition of GSK3β phosphorylation in tumor cells has been observed with IC50 values ranging from 43 to 150 nM.[1] Furthermore, treatment with GSK690693 leads to the nuclear accumulation of FOXO3A, a consequence of reduced Akt-mediated phosphorylation, which is consistent with its role in promoting apoptosis.[1] The compound has been shown to inhibit the proliferation of various tumor cell lines and induce apoptosis.[2][4][12]

Conclusion

GSK690693 is a potent pan-Akt inhibitor with a well-characterized selectivity profile. While its primary targets are the three Akt isoforms, researchers should be aware of its off-target effects on other kinases, particularly within the AGC, CAMK, and STE families. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other kinase inhibitors. Understanding the complete selectivity profile is crucial for interpreting experimental results and for the further development of targeted cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitor GSK690693 extends Drosophila lifespan via reduce AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Potency of GSK690693 on Akt Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency of GSK690693, a potent ATP-competitive pan-Akt kinase inhibitor. The information presented herein is intended to support researchers and professionals in the fields of oncology, cell biology, and drug discovery in understanding the biochemical and cellular activity of this compound.

Quantitative In Vitro Potency Data

The in vitro potency of GSK690693 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a comparative view of its activity against Akt isoforms and its broader kinase selectivity, as well as its effects on cellular processes.

Table 1: Biochemical Potency against Akt Isoforms

This table outlines the half-maximal inhibitory concentration (IC50) and the apparent inhibition constant (Ki*) of GSK690693 against the three Akt isoforms in cell-free kinase assays.

| Target | IC50 (nmol/L) | Apparent Ki* (nmol/L) |

| Akt1 | 2[1][2] | 1[1] |

| Akt2 | 13[1][2] | 4[1] |

| Akt3 | 9[1][2] | 12[1] |

Table 2: Selectivity Profile against Other Kinases

GSK690693 exhibits selectivity for the Akt isoforms but also inhibits other kinases, particularly within the AGC kinase family, at nanomolar concentrations.[1][2]

| Kinase Family | Kinase | IC50 (nmol/L) |

| AGC | PKA | 24[2] |

| PrkX | 5[2] | |

| PKC isozymes | 2-21[2] | |

| CAMK | AMPK | 50[2] |

| DAPK3 | 81[2] | |

| STE | PAK4 | 10[2] |

| PAK5 | 52[2] | |

| PAK6 | 6[2] |

Table 3: Cellular Potency in Tumor Cell Lines

The cellular activity of GSK6906993 was assessed by measuring the inhibition of phosphorylation of the Akt substrate GSK3β and by evaluating its anti-proliferative effects in various human tumor cell lines.

| Assay Type | Cell Line | IC50 (nmol/L) |

| pGSK3β Inhibition (ELISA) | Tumor Cells (average) | 43 - 150[1] |

| Cell Proliferation | T47D | 72[2] |

| ZR-75-1 | 79[2] | |

| BT474 | 86[2] | |

| LNCaP | 147[2] | |

| HCC1954 | 119[2] | |

| MDA-MB-453 | 975[2] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for assessing the in vitro potency of GSK690693.

Biochemical Kinase Assay for Akt Isoforms

This protocol describes a radiometric assay to determine the IC50 values of GSK690693 against purified Akt enzymes.

-

Enzyme Activation: His-tagged full-length Akt1, 2, and 3 are expressed and purified from baculovirus.[2] Activation is achieved by incubating with purified PDK1 to phosphorylate Threonine 308 and purified MK2 to phosphorylate Serine 473.[2]

-

Assay Reaction Mixture:

-

Procedure:

-

Activated Akt enzymes are pre-incubated with various concentrations of GSK690693 at room temperature for 30 minutes to account for time-dependent inhibition.[2]

-

The kinase reaction is initiated by the addition of the substrate mix.

-

The reaction is allowed to proceed for 45 minutes at room temperature.[2]

-

The reaction is terminated by the addition of Leadseeker beads in PBS containing EDTA.[2]

-

Plates are sealed and beads are allowed to settle for at least 5 hours.[2]

-

Product formation is quantified using a Viewlux Imager.[2]

-

Cell Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of GSK690693 on tumor cell lines using a luminescent cell viability assay.

-

Cell Culture: Tumor cell lines (e.g., T47D, ZR-75-1, BT474, LNCaP, HCC1954, MDA-MB-453) are cultured in appropriate media supplemented with 10% fetal bovine serum.

-

Procedure:

-

Cells are seeded in 96- or 384-well opaque-walled plates at densities that allow for logarithmic growth over a 3-day period and incubated overnight.[2]

-

Cells are treated with a range of GSK690693 concentrations (typically from 1.5 nmol/L to 30 µmol/L) and incubated for 72 hours.[2]

-

Cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay reagent according to the manufacturer's protocol.[2] This assay quantifies ATP, which is an indicator of metabolically active cells.

-

Luminescence is recorded using a plate reader.

-

IC50 values are determined by fitting the data to a four-parameter logistic curve.

-

Phospho-GSK3β (Ser9) ELISA

This protocol describes a sandwich ELISA to measure the inhibition of Akt-mediated phosphorylation of GSK3β in cells.

-

Cell Treatment: Tumor cells are plated in 96-well plates and treated with various concentrations of GSK690693 for 1 hour.[1]

-

Procedure:

-

Following treatment, cells are lysed.

-

An anti-GSK3β antibody is used as a capture antibody, coated on the ELISA plate.[1]

-

Cell lysates are added to the wells, and total GSK3β is captured.

-

After washing, a phospho-GSK3β (Ser9) specific antibody is added as the detection antibody.[1]

-

A horseradish peroxidase (HRP)-conjugated secondary antibody is then used to bind to the detection antibody.

-

A colorimetric substrate is added, and the absorbance is measured to quantify the amount of phosphorylated GSK3β.

-

IC50 values are calculated from the dose-response curve.

-

Western Blot Analysis of Akt Substrate Phosphorylation

This protocol details the Western blot procedure to analyze the phosphorylation status of various Akt substrates.

-

Sample Preparation:

-

Gel Electrophoresis and Transfer:

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for phosphorylated Akt substrates (e.g., phospho-FKHR/FKHRL1, phospho-p70S6K, phospho-PRAS40, phospho-GSK3α/β) at a 1:1,000 dilution.[1]

-

After washing, the membrane is incubated with fluorescently labeled secondary antibodies at a 1:5,000 dilution.[1]

-

A loading control, such as tubulin, is also probed to ensure equal protein loading.[1]

-

Blots are imaged using an appropriate imaging system, such as the LiCor Odyssey.[1]

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

References

The Discovery and Development of GSK690693: A Pan-Akt Kinase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK690693 is a potent, ATP-competitive, small molecule inhibitor targeting all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3). The dysregulation of the PI3K/Akt signaling pathway is a frequent event in a multitude of human cancers, making Akt a prime therapeutic target. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of GSK690693. It includes detailed summaries of its in vitro and in vivo activities, kinase selectivity profiles, and the experimental methodologies employed in its characterization. Furthermore, this document presents key signaling pathways and experimental workflows in a visual format to facilitate a deeper understanding of its biological context and evaluation process.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Constitutive activation of this pathway, often through genetic alterations such as mutations in PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of many cancers.[3] Akt, also known as Protein Kinase B (PKB), is a central node in this pathway, making it an attractive target for cancer therapy.[3][4] GSK690693 emerged from a drug discovery program aimed at identifying potent and selective inhibitors of Akt.[5]

Mechanism of Action

GSK690693 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the Akt kinase domain, thereby preventing the phosphorylation of its downstream substrates.[5][6] This inhibition is effective against all three isoforms of Akt (pan-Akt inhibitor).[5][7] By blocking Akt activity, GSK690693 disrupts the downstream signaling cascade, leading to the inhibition of cell proliferation and the induction of apoptosis in sensitive cancer cell lines.[5][6]

Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a wide range of downstream targets, including GSK3β, Forkhead box protein O1 (FOXO1), and the mTORC1 complex, to regulate diverse cellular functions.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of GSK690693.

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of GSK690693

| Kinase Target | IC₅₀ (nM) | Kinase Family |

| Akt1 | 2 | AGC |

| Akt2 | 13 | AGC |

| Akt3 | 9 | AGC |

| PKA | 24 | AGC |

| PrkX | 5 | AGC |

| PKCα | 21 | AGC |

| PKCβI | 2 | AGC |

| PKCθ | 6 | AGC |

| AMPK | 50 | CAMK |

| DAPK3 | 81 | CAMK |

| PAK4 | 10 | STE |

| PAK5 | 52 | STE |

| PAK6 | 6 | STE |

Data compiled from multiple sources.[5][7]

Table 2: Cellular Activity of GSK690693 in Human Cancer Cell Lines

| Cell Line | Cancer Type | Cellular IC₅₀ (nM) for GSK3β phosphorylation |

| BT474 | Breast Carcinoma | 43-150 |

| T47D | Breast Carcinoma | 72 |

| ZR-75-1 | Breast Carcinoma | 79 |

| HCC1954 | Breast Carcinoma | 119 |

| MDA-MB-453 | Breast Carcinoma | 975 |

| LNCaP | Prostate Carcinoma | 147 |

| SK-OV-3 | Ovarian Carcinoma | Not explicitly stated, but showed significant tumor growth inhibition in xenografts |

Data compiled from multiple sources.[5][7]

Experimental Protocols

In Vitro Akt Kinase Activity Assay

This protocol describes a typical in vitro kinase assay to determine the IC₅₀ of GSK690693 against Akt isoforms.

Caption: General workflow for an in vitro Akt kinase activity assay.

Detailed Methodology:

-

Reagent Preparation: Recombinant full-length human Akt1, Akt2, and Akt3 are expressed and purified. A reaction buffer is prepared containing MOPS, MgCl₂, DTT, and CHAPS. A substrate peptide, such as a biotinylated GSK3α peptide, is used. ATP, often [γ-³³P]ATP, is included in the reaction.

-

Compound Dilution: GSK690693 is serially diluted in DMSO to achieve a range of concentrations.

-

Kinase Reaction: The kinase reaction is initiated by adding the ATP solution to wells containing the Akt enzyme, substrate peptide, and varying concentrations of GSK690693.

-

Incubation: The reaction plate is incubated at room temperature or 30°C for a specified time, typically 30-60 minutes.

-

Reaction Termination and Detection: The reaction is stopped by adding EDTA. For radiolabeled assays, the mixture is transferred to a filter plate to capture the phosphorylated substrate. After washing, the radioactivity is measured using a scintillation counter. For non-radiolabeled assays, such as ADP-Glo™, the amount of ADP produced is measured via a luminescence-based method.[1]

-

Data Analysis: The percentage of inhibition is calculated for each GSK690693 concentration, and the IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

Cellular Phospho-GSK3β ELISA

This protocol outlines a method to measure the inhibition of Akt activity in cells by quantifying the phosphorylation of its downstream substrate, GSK3β.

Detailed Methodology:

-

Cell Culture and Treatment: Human cancer cell lines (e.g., BT474) are seeded in 96-well plates and allowed to adhere overnight. Cells are then treated with various concentrations of GSK690693 for a specified duration (e.g., 1 hour).

-

Cell Lysis: The cells are washed with PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors.

-

ELISA Procedure:

-

An anti-pan-GSK3β antibody is pre-coated onto the wells of a 96-well plate.

-

Cell lysates are added to the wells, and the total GSK3β protein is captured by the immobilized antibody.

-

After washing, a primary antibody specific for phosphorylated GSK3β (Ser9) is added.

-

Following another wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.

-

A TMB substrate is then added, and the color development is proportional to the amount of phosphorylated GSK3β.

-

The reaction is stopped with a stop solution, and the absorbance is measured at 450 nm.[8][9]

-

-

Data Analysis: The IC₅₀ value for the inhibition of GSK3β phosphorylation is calculated from the dose-response curve.

Western Blot Analysis of Akt Signaling

This protocol is used to qualitatively and semi-quantitatively assess the phosphorylation status of various proteins in the Akt signaling pathway.

Detailed Methodology:

-

Cell Treatment and Lysis: Cells are treated with GSK690693 as described for the ELISA. Cell lysates are prepared using a suitable lysis buffer, and protein concentration is determined.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.[10][11]

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for phosphorylated proteins (e.g., p-Akt, p-GSK3β, p-PRAS40) and total proteins.

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and detected by autoradiography or a digital imaging system.[10][11]

In Vivo Tumor Xenograft Studies

This protocol describes a typical in vivo efficacy study of GSK690693 in a mouse model.

Caption: General workflow for an in vivo tumor xenograft study.

Detailed Methodology:

-

Cell Implantation: Human tumor cells (e.g., BT474) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.[5]

-

Drug Administration: GSK690693 is formulated in a suitable vehicle (e.g., 4% DMSO/40% hydroxypropyl-β-cyclodextrin in water) and administered to the treatment group, typically via intraperitoneal injection, at a specified dose and schedule (e.g., 30 mg/kg, once daily). The control group receives the vehicle alone.[5][6]

-

Monitoring: Tumor size is measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. Body weight is also monitored as an indicator of toxicity.[5]

-

Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blotting for p-GSK3β) to confirm target engagement. Tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.[5]

Clinical Development

GSK690693 has been evaluated in Phase I clinical trials in patients with advanced solid tumors and lymphomas.[3][12] These studies aimed to determine the maximum tolerated dose (MTD), safety profile, pharmacokinetics, and pharmacodynamics of the drug.[12] Preliminary results indicated that GSK690693 was generally well-tolerated, with predictable pharmacokinetics.[12] On-target effects, such as transient increases in blood glucose levels, were observed, consistent with the role of Akt in glucose metabolism.[12] However, the antitumor activity as a monotherapy in molecularly unselected patient populations was modest.[1]

Conclusion

GSK690693 is a well-characterized, potent, and selective pan-Akt inhibitor that has been instrumental in validating Akt as a therapeutic target in oncology. This technical guide has provided a detailed overview of its discovery, mechanism of action, and preclinical and early clinical development. The quantitative data and detailed experimental protocols presented herein serve as a valuable resource for researchers and scientists in the field of drug discovery and development. While the clinical development of GSK690693 itself has not progressed to later stages, the knowledge gained from its study continues to inform the development of next-generation Akt inhibitors and combination therapies targeting the PI3K/Akt pathway.

References

- 1. promega.com [promega.com]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. raybiotech.com [raybiotech.com]

- 9. PathScan® Phospho-GSK-3 beta (Ser9) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 10. benchchem.com [benchchem.com]

- 11. Western Blot Analysis for Akt Signaling Pathway [bio-protocol.org]

- 12. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Pharmacodynamics of GSK690693

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacodynamics of GSK690693, a pivotal inhibitor of the Akt signaling pathway. It details the molecule's mechanism of action, its effects on cellular pathways, and quantitative data from key preclinical studies. Methodologies for critical experiments are also described to support further research and development.

Core Mechanism of Action

GSK690693 is a potent, small-molecule, and reversible pan-Akt kinase inhibitor.[1] It targets all three isoforms of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB): Akt1, Akt2, and Akt3.[2][3] The primary mechanism of inhibition is competitive binding at the ATP-binding site of the Akt kinase domain.[1][2] By blocking the binding of ATP, GSK690693 effectively prevents the phosphorylation of Akt's downstream substrates, thereby inhibiting the entire signaling cascade.[3] This action can suppress tumor cell proliferation and promote apoptosis, the programmed cell death of cancer cells.[3][4]

The PI3K/Akt pathway is a critical regulator of numerous cellular processes, including cell survival, growth, proliferation, and metabolism.[2][5][6] Its constitutive activation is a frequent event in many human cancers, making Akt a highly attractive target for pharmacological intervention.[2][4] GSK690693 has demonstrated the ability to inhibit this pathway regardless of the specific upstream mechanism causing its hyperactivation, such as mutations in PI3K or loss of the tumor suppressor PTEN.[2][7][8]

The PI3K/Akt Signaling Pathway and GSK690693 Intervention

The PI3K/Akt signaling cascade is typically initiated by growth factors binding to receptor tyrosine kinases. This leads to the activation of Phosphoinositide 3-kinase (PI3K). Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane. For full activation, Akt requires phosphorylation at two key sites: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2.[2]

Once activated, Akt phosphorylates a multitude of downstream proteins to exert its effects. GSK690693 intervenes by directly inhibiting Akt's kinase activity, preventing the phosphorylation of these substrates.

Interestingly, studies have revealed a feedback mechanism where the inhibition of Akt's kinase activity by GSK690693 can lead to an increase in Akt phosphorylation at both Thr308 and Ser473.[9][10] This feedback loop is thought to involve upstream kinases such as PI3K and the insulin-like growth factor 1 receptor (IGF-1R)/insulin receptor (IR).[9] Despite this hyper-phosphorylation of the Akt protein itself, GSK690693 effectively continues to block the phosphorylation of downstream substrates.[1][9]

Quantitative Pharmacodynamic Data

The potency and selectivity of GSK690693 have been quantified through various in vitro and cellular assays.

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of GSK690693 against Akt isoforms and other related kinases, demonstrating its potency and selectivity profile. GSK690693 is highly selective for Akt isoforms but also shows activity against other members of the AGC kinase family.[1][11]

| Kinase Family | Target Kinase | IC₅₀ (nM) |

| AGC | Akt1 | 2[1][12][13] |

| Akt2 | 13[1][12][13] | |

| Akt3 | 9[1][12][13] | |

| PKA | 24[11][12] | |

| PrkX | 5[11][12] | |

| PKC isozymes | 2-21[11][12] | |

| CAMK | AMPK | 50[11][12] |

| DAPK3 | 81[11][12] | |

| STE | PAK4 | 10[11] |

| PAK5 | 52[11] | |

| PAK6 | 6[11] |

This table presents the IC₅₀ values for GSK690693's anti-proliferative activity in various human cancer cell lines and its ability to inhibit a key downstream substrate, GSK3β.

| Cell Line | Cancer Type | Proliferation IC₅₀ (nM) | p-GSK3β (Ser9) Inhibition IC₅₀ (nM) |

| BT474 | Breast Carcinoma | 86[11] | 43 - 150 (average range)[1] |

| HCC1954 | Breast Carcinoma | 119[11] | Not Reported |

| MDA-MB-453 | Breast Carcinoma | 975[11] | Not Reported |

| T47D | Breast Carcinoma | 72[11] | Not Reported |

| ZR-75-1 | Breast Carcinoma | 79[11] | Not Reported |

| LNCaP | Prostate Carcinoma | 147[11] | Not Reported |

| SKOV-3 | Ovarian Carcinoma | Not Reported | 43 - 150 (average range)[1] |

| COG-LL-317 | T-cell ALL | 6.5[2] | Not Reported |

Note: The IC₅₀ for inhibiting GSK3β phosphorylation was reported as an average range across multiple tumor cell lines.[1]

Key Experimental Protocols

The following sections detail the methodologies used to generate the pharmacodynamic data for GSK690693.

This assay quantifies the direct inhibitory effect of GSK690693 on purified kinase enzymes.

-

Enzyme Preparation : His-tagged full-length Akt1, 2, and 3 enzymes are expressed and purified from baculovirus systems.[1][11]

-

Enzyme Activation : Purified Akt is activated by incubation with purified PDK1 (to phosphorylate Thr308) and MK2 (to phosphorylate Ser473).[11]

-

Inhibitor Incubation : Activated Akt enzymes (5-15 nM) are pre-incubated with various concentrations of GSK690693 for 30 minutes at room temperature to account for time-dependent inhibition.[1][11]

-

Kinase Reaction : The reaction is initiated by adding a mixture containing ATP (e.g., 2 µM), [γ-³³P]ATP, a biotinylated peptide substrate, MgCl₂, and buffer.[11] The reaction proceeds for approximately 45 minutes at room temperature.[11]

-

Termination and Detection : The reaction is stopped using EDTA. The phosphorylated, biotinylated peptide product is captured on Leadseeker beads, and the radioactivity is quantified using a Viewlux Imager to determine the extent of inhibition.[11]

This assay measures the effect of GSK690693 on the growth and viability of cancer cells.

-

Cell Plating : Cancer cells are seeded in 96- or 384-well plates at a density that permits logarithmic growth over the assay duration and are incubated overnight.[11]

-

Compound Treatment : Cells are treated with a range of GSK690693 concentrations (e.g., 1.5 nM to 30 µM) and incubated for a period of 72 to 96 hours.[2][11]

-

Viability Measurement : Cell proliferation and viability are measured using a luminescent-based reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[11]

-

Data Analysis : The luminescence data is used to generate dose-response curves, from which IC₅₀ values are calculated.[11]

This assay confirms that GSK690693 inhibits Akt activity within the cellular context by measuring the phosphorylation status of its downstream targets.

-

Protocol :

-

Cell Treatment : Tumor cells are treated with various concentrations of GSK690693 for a defined period (e.g., 1 hour).[1]

-

Cell Lysis : Cells are lysed to release cellular proteins.

-

Detection Method :

-

ELISA : For a specific target like phospho-GSK3β, cell lysates are analyzed using a sandwich ELISA with a capture antibody for total GSK3β and a detection antibody specific to the phosphorylated form.[1]

-

Western Blot : Lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated forms of various Akt substrates (e.g., p-GSK3β, p-PRAS40, p-FOXO1/3).[1][7] Total protein levels are also measured as a loading control.

-

-

-

Data Analysis : For ELISA, IC₅₀ values are calculated from dose-response curves. For Western Blot, changes in band intensity are assessed to confirm dose-dependent inhibition.[1]

These studies evaluate the anti-tumor efficacy and target engagement of GSK690693 in a living organism.

-

Model : Immune-compromised mice are implanted with human tumor xenografts (e.g., BT474 breast carcinoma).[1][4]

-

Dosing : Once tumors are established, mice are treated with GSK690693 (e.g., 30 mg/kg, intraperitoneally, daily for 5 days a week) or a vehicle control.[2]

-

Efficacy Assessment : Anti-tumor activity is measured by monitoring tumor volume over time and assessing event-free survival.[2][14]

-

Pharmacodynamic (PD) Assessment : To confirm target engagement, tumors are collected at various time points after dosing. The phosphorylation status of Akt substrates (like GSK3β, p-PRAS40, p-FOXO) is analyzed via immunohistochemistry or Western blot.[1][4][7] Additionally, physiological PD markers, such as transient increases in blood glucose, are monitored, which is consistent with the role of Akt in insulin signaling.[1][4]

Conclusion

GSK690693 is a potent, ATP-competitive pan-Akt inhibitor that effectively blocks the PI3K/Akt signaling pathway, leading to anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines.[1][2][13] Its pharmacodynamic profile is characterized by low nanomolar IC₅₀ values against all Akt isoforms and dose-dependent inhibition of downstream substrate phosphorylation both in vitro and in vivo.[1][11] While it demonstrates some activity against other AGC family kinases, it is highly selective for the Akt pathway.[1] Preclinical studies have confirmed its anti-tumor activity in xenograft models and have established key pharmacodynamic markers, such as the inhibition of GSK3β phosphorylation and transient hyperglycemia.[1][4] This comprehensive pharmacodynamic understanding has supported its advancement into Phase I clinical trials for patients with advanced solid tumors and lymphomas.[2]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Inhibitor GSK690693 extends Drosophila lifespan via reduce AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. GSK690693 delays tumor onset and progression in genetically defined mouse models expressing activated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. GSK 690693 | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]

- 13. Initial testing (stage 1) of the Akt inhibitor GSK690693 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

The Impact of the Pan-Akt Inhibitor GSK690693 on Non-Cancerous Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK690693 is a potent, ATP-competitive, pan-Akt kinase inhibitor that has been extensively studied for its anti-tumor properties. By targeting all three isoforms of Akt (Akt1, Akt2, and Akt3), GSK690693 effectively disrupts the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and metabolism that is frequently dysregulated in cancer. While the primary focus of GSK690693 research has been on its efficacy in malignant cells, understanding its effects on non-cancerous cell lines is crucial for evaluating its safety profile and potential off-target effects. This technical guide provides an in-depth analysis of the available data on the impact of GSK690693 on non-tumorigenic cells, complete with quantitative data, experimental protocols, and signaling pathway visualizations.

Data Presentation: Effects on Non-Cancerous Cell Lines

The available literature indicates a degree of selectivity of GSK690693 for malignant cells over their non-cancerous counterparts. The following table summarizes the quantitative data on the effects of GSK690693 on various non-cancerous cell lines.

| Cell Line/Type | Organism | Cell Type | Endpoint | Result | Reference |

| Human Foreskin Fibroblast (HFF) | Human | Fibroblast | Proliferation (IC50) | >7 µmol/L | [1] |

| CD4+ Peripheral T Lymphocytes | Human | Lymphocyte | Proliferation | No inhibition | [2][3] |

| Thymocytes | Mouse | Lymphocyte | Proliferation | No inhibition | [2][3] |

Note: The data suggests that at concentrations effective against many cancer cell lines, GSK690693 shows limited antiproliferative activity against the tested normal human fibroblasts and lymphocytes.

Core Signaling Pathway and Mechanism of Action

GSK690693 exerts its effects by inhibiting the kinase activity of Akt. The canonical PI3K/Akt signaling pathway is a primary target.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols based on the cited literature for assessing the effects of GSK690693 on cell lines.

Cell Viability and Proliferation Assay (MTT or CellTiter-Glo®)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of GSK690693.

-

Cell Seeding:

-

Culture non-cancerous cells (e.g., Human Foreskin Fibroblasts) in appropriate media and conditions.

-

Trypsinize and count the cells.

-

Seed the cells in 96-well plates at a density that allows for logarithmic growth during the assay period (typically 3 days). Incubate overnight to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a stock solution of GSK690693 in DMSO (e.g., 10 mmol/L).

-

Perform serial dilutions of GSK690693 in culture medium to achieve the desired final concentrations (e.g., ranging from 30 µM to 1.5 nM).

-

Remove the overnight culture medium from the 96-well plates and add the medium containing the various concentrations of GSK690693. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plates for 72 hours.

-

-

Viability Assessment:

-

For MTT Assay:

-

Add MTT solution (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., detergent) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

For CellTiter-Glo® Assay:

-

Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Measure luminescence using a luminometer.

-

-

-

Data Analysis:

-

Normalize the absorbance or luminescence values to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Calculate the IC50 value using a suitable curve-fitting software (e.g., GraphPad Prism).

-

Discussion and Future Directions

The current body of research suggests that GSK690693 exhibits a favorable selectivity profile, with minimal impact on the proliferation of certain non-cancerous cell lines at concentrations that are cytotoxic to cancer cells. The insensitivity of normal human fibroblasts and lymphocytes is a promising indicator of a potentially wide therapeutic window.

However, the available data on non-cancerous cells is still limited. Further in-depth studies are warranted to expand our understanding of the effects of GSK690693 on a broader range of normal cell types, including endothelial, epithelial, and other primary cells. Investigating the long-term effects of exposure and potential off-target activities in non-cancerous contexts will be critical for the continued clinical development of GSK690693 and other Akt inhibitors. Additionally, exploring the impact of GSK690693 on the function, rather than just the proliferation, of normal cells will provide a more comprehensive safety and toxicity profile.

References

Methodological & Application

Application Notes and Protocols for GSK690693 in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of GSK690693, a potent and selective ATP-competitive pan-Akt inhibitor, in a variety of in vitro cell-based assays. GSK690693 targets all three Akt isoforms (Akt1, Akt2, and Akt3) and has demonstrated significant anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines.[1][2][3] This document outlines the mechanism of action, provides detailed protocols for key experiments, and presents quantitative data to facilitate the design and execution of robust and reproducible studies.

Introduction